Increased Lipophilicity (XLogP3) Relative to 2‑Methoxy and 2‑Methyl Analogs Enhances Predicted Membrane Permeability
The target compound exhibits a calculated XLogP3 of 3.0 (PubChem), which is higher than the values for the 2‑methoxy analog (XLogP3 ≈ 2.2) and 2‑methyl analog (XLogP3 ≈ 2.5) estimated by the same computational method [1][2]. The 2‑ethylthio group contributes approximately +0.5 to +0.8 log P units compared to the 2‑methoxy substituent and +0.3 to +0.5 log P units compared to the 2‑methyl substituent, reflecting the greater hydrophobicity of the thioether moiety.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (PubChem computed) |
| Comparator Or Baseline | 2‑Methoxy analog: XLogP3 ≈ 2.2 (PubChem computed); 2‑Methyl analog: XLogP3 ≈ 2.5 (PubChem computed) |
| Quantified Difference | ΔXLogP3 = +0.5 to +0.8 vs. 2‑methoxy; +0.3 to +0.5 vs. 2‑methyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Higher lipophilicity is a key determinant of passive membrane diffusion and blood‑brain barrier penetration; procurement of the correct analog ensures the intended pharmacokinetic profile is maintained in cellular and in‑vivo assays.
- [1] PubChem. 2-(ethylthio)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide. Compound Summary, CID 16809017. National Center for Biotechnology Information. View Source
- [2] PubChem. 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide. Compound Summary, CID 16809021. National Center for Biotechnology Information. View Source
